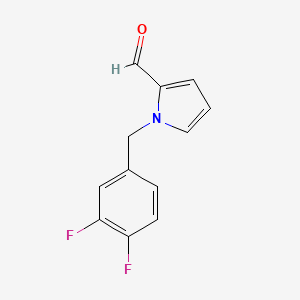
2-(4-Fluoro-1H-pyrazol-1-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Fluoro-1H-pyrazol-1-yl)acetic acid is a heterocyclic compound that features a pyrazole ring substituted with a fluoro group at the 4-position and an acetic acid moiety at the 1-position
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of hydrazine derivatives with acetylenic ketones to form the pyrazole ring . The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor . The acetic acid moiety is then attached through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of 2-(4-Fluoro-1H-pyrazol-1-yl)acetic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
2-(4-Fluoro-1H-pyrazol-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The fluoro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
科学的研究の応用
2-(4-Fluoro-1H-pyrazol-1-yl)acetic acid has several scientific research applications:
作用機序
The mechanism of action of 2-(4-Fluoro-1H-pyrazol-1-yl)acetic acid involves its interaction with specific molecular targets. The fluoro group enhances the compound’s ability to form hydrogen bonds and interact with active sites of enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
類似化合物との比較
Similar Compounds
- 2-(4-Chloro-1H-pyrazol-1-yl)acetic acid
- 2-(4-Bromo-1H-pyrazol-1-yl)acetic acid
- 2-(4-Methyl-1H-pyrazol-1-yl)acetic acid
Uniqueness
2-(4-Fluoro-1H-pyrazol-1-yl)acetic acid is unique due to the presence of the fluoro group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its chloro, bromo, or methyl analogs .
特性
分子式 |
C5H5FN2O2 |
|---|---|
分子量 |
144.10 g/mol |
IUPAC名 |
2-(4-fluoropyrazol-1-yl)acetic acid |
InChI |
InChI=1S/C5H5FN2O2/c6-4-1-7-8(2-4)3-5(9)10/h1-2H,3H2,(H,9,10) |
InChIキー |
DHXXEMTVFLYCMA-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NN1CC(=O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


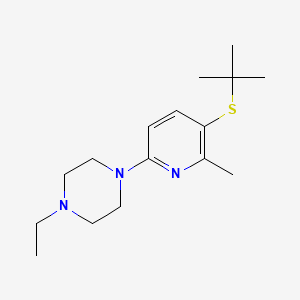
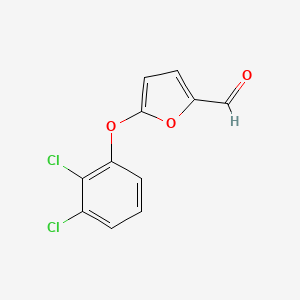

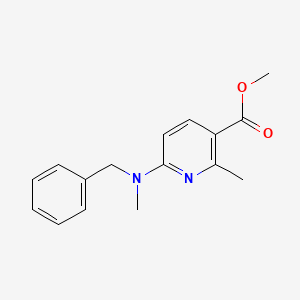
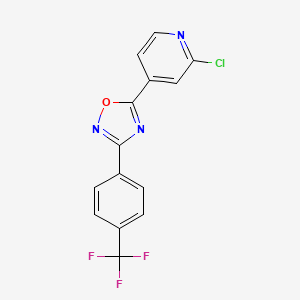


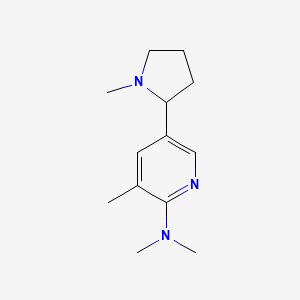
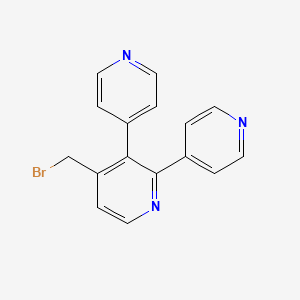

![1-(6-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine](/img/structure/B11808815.png)

